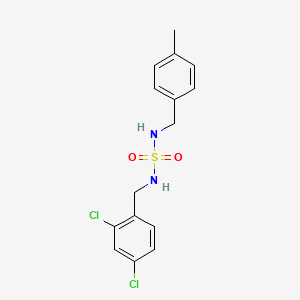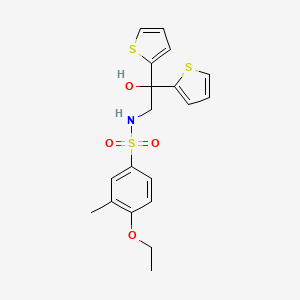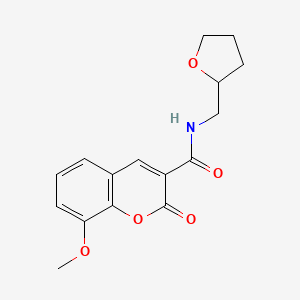
N-(2,4-dichlorobenzyl)-N'-(4-methylbenzyl)sulfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dichlorobenzyl)-N'-(4-methylbenzyl)sulfamide, commonly known as Dichlorobenzylsulfamide (DBSA), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBSA is a sulfamide-based compound that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Scientific Research Applications
Enzyme Inhibition and Medicinal Chemistry
Sulfamides and sulfonamides are critical in medicinal chemistry, particularly as enzyme inhibitors. They are utilized in designing inhibitors for various enzymes, including carbonic anhydrases (CAs), proteases, and steroid sulfatases, among others. These compounds exhibit biological activities due to their ability to mimic the natural substrates of enzymes or bind to active sites, thereby inhibiting enzyme function. This mechanism is exploited in drug development for treating conditions such as glaucoma, edema, epilepsy, and certain cancers (Winum et al., 2006; Supuran et al., 2003).
Drug Design and Structural Analysis
The structural versatility of sulfamides allows for their incorporation into a wide range of drug molecules, enhancing pharmacological properties such as solubility, stability, and bioavailability. Studies on the structural characterization and synthesis of sulfamide derivatives provide insights into their potential therapeutic applications, including antimicrobial and antifungal activities (Mondal et al., 2015; Lahtinen et al., 2014).
Therapeutic Applications
Beyond their role as enzyme inhibitors, sulfamides have been explored for their therapeutic potential in various domains, including as antibiotics, antiviral agents, anticancer drugs, and anticonvulsants. The design of sulfamide-based therapeutic agents leverages the unique properties of the sulfamide group to target specific biological pathways or enzymes, offering new avenues for treatment strategies (Winum et al., 2004).
properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methylsulfamoyl]-1-(4-methylphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O2S/c1-11-2-4-12(5-3-11)9-18-22(20,21)19-10-13-6-7-14(16)8-15(13)17/h2-8,18-19H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTBJMWAFZBSES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2823736.png)



![cyclopentyl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2823742.png)

![5-bromo-N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2823744.png)



![1-(4-Methoxyphenyl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2823750.png)
![2-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2823754.png)
